Furan-2-ylmethyl-pyridin-3-ylmethyl-amine
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Overview
Description
Furan-2-ylmethyl-pyridin-3-ylmethyl-amine is an organic compound with the molecular formula C11H12N2O. It is characterized by the presence of both furan and pyridine rings, which are connected via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine typically involves the reaction of furan-2-carbaldehyde with pyridine-3-carbaldehyde in the presence of a suitable amine. The reaction is often carried out under reflux conditions with a solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-pyridin-3-ylmethyl-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-ylmethyl-pyridin-3-ylmethyl-oxide, while reduction may produce furan-2-ylmethyl-pyridin-3-ylmethanol .
Scientific Research Applications
Furan-2-ylmethyl-pyridin-3-ylmethyl-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-ylmethyl-pyridin-2-ylmethyl-amine
- Furan-3-ylmethyl-pyridin-3-ylmethyl-amine
- Furan-2-ylmethyl-pyridin-4-ylmethyl-amine
Uniqueness
Furan-2-ylmethyl-pyridin-3-ylmethyl-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1-7,13H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMZQNAMCDNTOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353047 |
Source
|
Record name | Furan-2-ylmethyl-pyridin-3-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460046-47-3 |
Source
|
Record name | N-(2-Furanylmethyl)-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460046-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan-2-ylmethyl-pyridin-3-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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